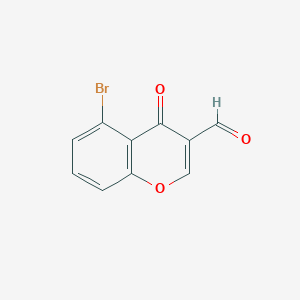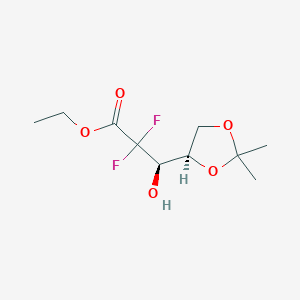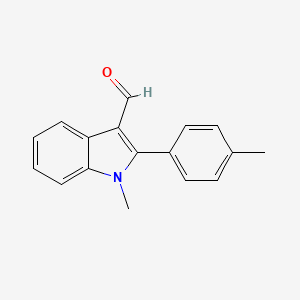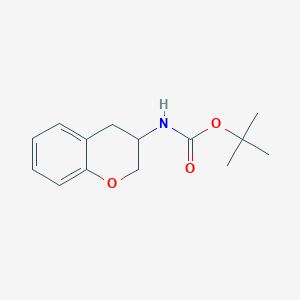
5-Bromo-4-oxo-4H-1-benzopyran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This specific compound is characterized by the presence of a bromine atom at the 5th position, a carbonyl group at the 4th position, and an aldehyde group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 4-oxo-4H-chromene-3-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: 5-Bromo-4-oxo-4H-chromene-3-carboxylic acid
Reduction: 5-Bromo-4-hydroxy-4H-chromene-3-carbaldehyde
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbonyl group can enhance its binding affinity to certain molecular targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
5-Bromo-4-oxo-4H-chromene-3-carbaldehyde: can be compared with other similar compounds, such as:
4-Oxo-4H-chromene-3-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Bromine atom at the 6th position instead of the 5th, leading to different steric and electronic effects.
7-Bromo-4-oxo-4H-chromene-3-carbaldehyde: Bromine atom at the 7th position, which can influence its chemical properties and applications.
These comparisons highlight the unique structural features of 5-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Propriétés
Numéro CAS |
849343-38-0 |
|---|---|
Formule moléculaire |
C10H5BrO3 |
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
5-bromo-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrO3/c11-7-2-1-3-8-9(7)10(13)6(4-12)5-14-8/h1-5H |
Clé InChI |
CGVXSNLTRYHWLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C(=O)C(=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-1-[(thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11862275.png)
![6-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11862282.png)

![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)





